molecular formula C9H7ClO B3142936 2-Phenylacryloyl chloride CAS No. 51491-68-0

2-Phenylacryloyl chloride

Cat. No.: B3142936
CAS No.: 51491-68-0
M. Wt: 166.6 g/mol
InChI Key: ZNOOSYZCRJQUNO-UHFFFAOYSA-N
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Description

2-Phenylacryloyl chloride, also known as benzeneacetyl chloride, is an organic compound with the molecular formula C9H7ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an acyl chloride group and a phenyl group, making it a valuable reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylacryloyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of methyl phenylacetate with oxalyl chloride in the presence of a catalyst such as N,N-dimethylformamide. The reaction typically proceeds under an inert atmosphere at a temperature of around 20°C .

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For instance, a three-step process includes:

Chemical Reactions Analysis

Types of Reactions: 2-Phenylacryloyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylacryloyl derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Phenylacryloyl chloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylacryloyl chloride involves its reactivity with nucleophiles, leading to the formation of acylated products. The acyl chloride group is highly reactive, allowing it to readily form bonds with nucleophiles, resulting in the substitution of the chloride atom. This reactivity is exploited in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an acyl chloride group and a phenyl group, along with the presence of a double bond. This unique structure imparts specific reactivity patterns that are not observed in similar compounds, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

2-phenylprop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOOSYZCRJQUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

and is prepared by treating a DMF solution of 2-phenyl-acrylic acid with thionyl chloride in the presence of tert-butylcatechol to afford 2-phenyl-acryloyl chloride. The latter is subsequently treated with a 30% aqueous solution of ammonia according to the following literature: K. Nishiyama, Y. Inouye Agric. Biol. Chem. 1982, 46, 1027-1034.
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Synthesis routes and methods II

Procedure details

is prepared by treating 2-phenyl-acrylic acid with thionyl chloride to afford 2-phenyl-acryloyl chloride. The latter is subsequently treated with N-methylalanine in dichloromethane according to the following literature: H. P. Ward, E. F. Jenkins J. Org. Chem. 1945, 10, 371-373.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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